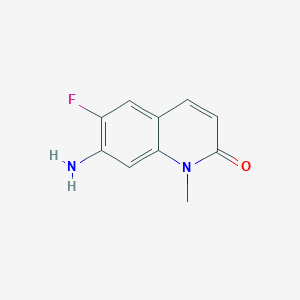![molecular formula C9H8N2O3 B11904961 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the introduction of the methoxy group can be achieved through methylation reactions, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The carboxylic acid group is then introduced through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing the activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-4-carboxamide: Similar core structure but with a carboxamide group instead of a carboxylic acid.
3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodine atom at the 3-position.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar core structure with a fluorine atom at the 5-position.
Uniqueness
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-10-8-7(6)5(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
CODHBXSLVPZMIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CNC2=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


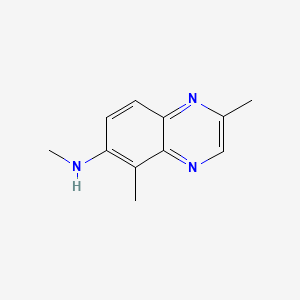
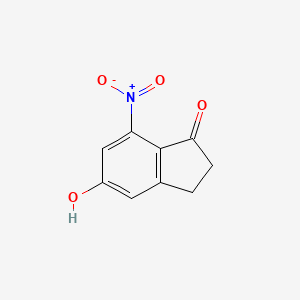
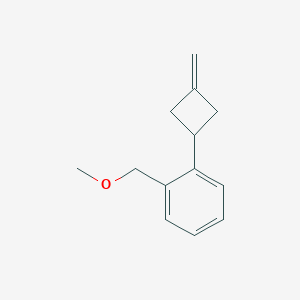
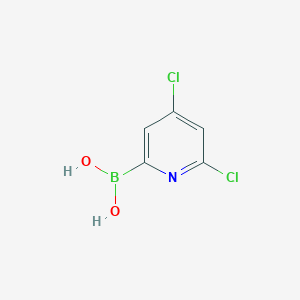
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
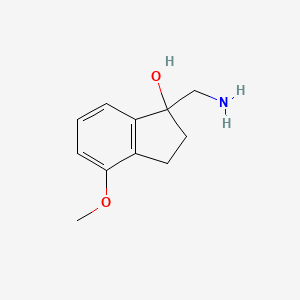
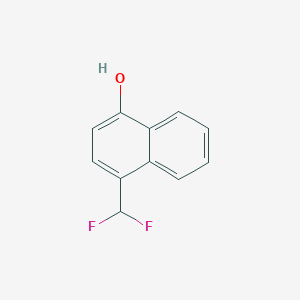
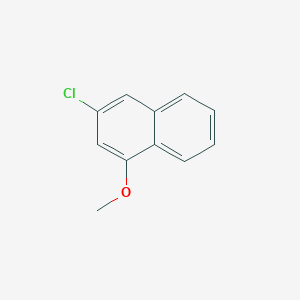
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)




